2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in the field of cancer research. The compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the activity of HDACs, specifically HDAC6 and HDAC8. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to a more compact chromatin structure and a decrease in gene expression. HDAC inhibitors, such as 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, can prevent this deacetylation process, leading to increased gene expression and potentially inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of several cancer cell lines. It has also been reported to inhibit the activity of HDACs, specifically HDAC6 and HDAC8. HDAC inhibitors, including 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in cancer cells. Additionally, it has been reported to inhibit the activity of HDACs, which are enzymes that play a role in the regulation of gene expression. However, one limitation of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
Future research could focus on optimizing the synthesis method of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide to improve yield and purity. Additionally, further studies could investigate the potential of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide as a therapeutic agent for specific types of cancer, as well as its potential in combination therapy with other cancer drugs. Further studies could also explore the potential side effects and toxicity of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been achieved using several methods, including a three-step process that involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate, followed by a Michael addition reaction with 3-amino-2-hydroxybenzoic acid, and finally, an acetylation reaction with acetic anhydride. Another method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide, followed by a condensation reaction with 3-amino-2-hydroxybenzoic acid, and finally, an acetylation reaction with acetic anhydride. Both methods have been reported to yield high purity 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.
Aplicaciones Científicas De Investigación
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have potential in the treatment of cancer, as they can induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
Nombre del producto |
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide |
---|---|
Fórmula molecular |
C18H15BrN2O4 |
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
2-[3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C18H15BrN2O4/c19-12-7-5-11(6-8-12)15(22)9-18(25)13-3-1-2-4-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23) |
Clave InChI |
QYGQPFBKBMSLAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Br)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.